Cas no 2327-67-5 (Benzenamine,4-methyl-N-(triphenylphosphoranylidene)-)

Benzenamine,4-methyl-N-(triphenylphosphoranylidene)- structure
2327-67-5 structure
Product Name:Benzenamine,4-methyl-N-(triphenylphosphoranylidene)-
CAS-nummer:2327-67-5
MF:C25H22NP
MW:367.422646999359
CID:262997
PubChem ID:75354
Update Time:2025-04-19

Benzenamine,4-methyl-N-(triphenylphosphoranylidene)- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenamine,4-methyl-N-(triphenylphosphoranylidene)-
    • (4-methylphenyl)imino-triphenyl-λ<sup>5</sup>-phosphane
    • (4-methylphenyl)imino-triphenyl-
    • [(4-methylphenyl)imino](triphenyl)phosphorane
    • AC1L2OKX
    • AC1Q4TPK
    • AR-1H8195
    • EINECS 219-042-8
    • N-(4-methylphenyl)triphenyliminophosphorane
    • N-(p-tolyl)-P,P,P-triphenylphosphine imide
    • N-p-tolyltriphenylphosphinimine
    • NSC126620
    • N-triphenylphosphoranylidene-p-toluidine
    • N-Triphenylphosphoranyliden-p-toluidin
    • DTXSID10177838
    • P,P-Triphenyl-N-p-tolylphosphine imide
    • NS00027392
    • P,P,P-Triphenyl-N-p-tolylphosphine imide
    • (4-Methylphenyl)imino-tri(phenyl)-lambda5-phosphane
    • Phosphine imide, P,P,P-triphenyl-N-p-tolyl-
    • Phosphine imide,P,P-triphenyl-N-p-tolyl-
    • 2327-67-5
    • N-(Triphenylphosphoranylidene)-p-toluidine
    • NSC 126620
    • SCHEMBL11949261
    • NSC-126620
    • AKOS004904367
    • N1-(1,1,1-Triphenyl-lambda5-phosphanylidene)-4-methylaniline
    • Benzenamine, 4-methyl-N-(triphenylphosphoranylidene)-
    • LFAILBFSCZZJAD-UHFFFAOYSA-N
    • [(4-Methylphenyl)imino](triphenyl)phosphorane #
    • Inchi: 1S/C25H22NP/c1-21-17-19-22(20-18-21)26-27(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3
    • InChI-sleutel: LFAILBFSCZZJAD-UHFFFAOYSA-N
    • LACHT: P(C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)=NC1C=CC(C)=CC=1

Berekende eigenschappen

  • Exacte massa: 367.14916
  • Monoisotopische massa: 367.149
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 4
  • Complexiteit: 434
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 12.4A^2
  • XLogP3: 6.8

Experimentele eigenschappen

  • Dichtheid: 1.06
  • Kookpunt: 523.3°Cat760mmHg
  • Vlampunt: 270.3°C
  • Brekindex: 1.595
  • PSA: 12.36
  • LogboekP: 5.80420
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